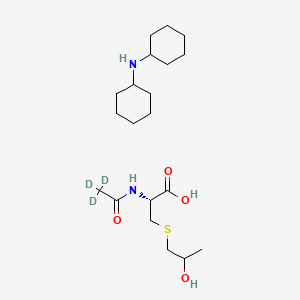
2-Phenanthrol-d9 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a stable isotope-labeled version of 2-Phenanthrol, which is used in various scientific research applications.
Analyse Des Réactions Chimiques
2-Phenanthrol-d9 (Major) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Phenanthrol-d9 (Major) may yield phenanthrenequinone derivatives, while reduction may produce phenanthrene derivatives .
Applications De Recherche Scientifique
2-Phenanthrol-d9 (Major) is used in a variety of scientific research applications, including:
Chemistry: It serves as a reference standard for analytical methods and as a tracer in reaction mechanisms studies.
Biology: It is used in studies involving the interaction of phenanthrol derivatives with biological molecules such as proteins and nucleic acids.
Medicine: It is employed in pharmacokinetic studies to understand the metabolism and distribution of phenanthrol-based drugs.
Industry: It is used in the development of new materials and as a component in the synthesis of advanced polymers
Mécanisme D'action
The mechanism of action of 2-Phenanthrol-d9 (Major) involves its interaction with various molecular targets and pathways. As a deuterium-labeled compound, it exhibits unique properties that enhance its binding affinity to metal ions. This interaction can be analyzed using spectroscopic techniques such as UV-Vis, fluorescence, and NMR spectroscopy . The formation of stable complexes with metal ions is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
2-Phenanthrol-d9 (Major) can be compared with other similar compounds, such as:
3-Phenanthrol-d9: Another deuterium-labeled phenanthrol derivative with similar applications in scientific research.
2-Phenanthrol: The non-deuterated version of 2-Phenanthrol-d9, used in similar applications but without the enhanced properties conferred by deuterium labeling.
The uniqueness of 2-Phenanthrol-d9 (Major) lies in its deuterium labeling, which provides enhanced stability and binding properties compared to its non-deuterated counterparts .
Propriétés
Numéro CAS |
922510-19-8 |
|---|---|
Formule moléculaire |
C14H10O |
Poids moléculaire |
203.288 |
Nom IUPAC |
1,3,4,5,6,7,8,9,10-nonadeuteriophenanthren-2-ol |
InChI |
InChI=1S/C14H10O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Clé InChI |
YPWLZGITFNGGKW-LOIXRAQWSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)O |
Synonymes |
2-Phenanthrenol-d9; 2-Hydroxyphenanthrene-d9; NSC 2576-d9; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)
